N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-32-20-9-7-19(8-10-20)17-28-23(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOYJBHMXWVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Methoxyphenyl Group:
Synthesis of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a condensation reaction involving a diamine and a diketone.
Linking the Components: The final step involves linking the methoxyphenyl group, piperazine ring, and pyrazine ring through a sulfanyl acetamide linkage. This is typically achieved through a nucleophilic substitution reaction, where a thiol group reacts with an acetamide derivative.
Chemical Reactions Analysis
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methoxyphenyl derivatives and piperazine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The target compound is unique in combining pyrazine and sulfanyl-acetamide motifs, unlike most analogs featuring benzene or thiazole cores .
- Methoxy groups on both the piperazine (2-position) and acetamide (4-position) enhance lipophilicity compared to halogenated derivatives (e.g., 4-fluorophenyl in ).
Sulfanyl-Linked Acetamides with Heterocyclic Cores
Table 2: Heterocyclic Sulfanyl-Acetamide Analogs
Key Observations :
- The pyrazine core in the target compound may offer distinct electronic properties compared to triazole or pyrazolo-pyrazine systems, influencing receptor binding or metabolic stability .
- Sulfanyl positioning (e.g., pyrazine-2-yl vs.
Piperazine Derivatives with Methoxy Substitutions
Table 3: Methoxy-Substituted Piperazine Analogs
Insights :
- 2-Methoxy vs. 4-Methoxy on piperazine: The target’s 2-methoxyphenyl group may induce steric or electronic effects distinct from 4-methoxy analogs, as seen in .
Critical Analysis of Structural and Functional Divergence
Methoxy Effects : Dual methoxy groups (piperazine and benzyl) may enhance blood-brain barrier permeability compared to halogenated derivatives (e.g., ).
Synthetic Feasibility : While analogs like require multi-step chromatography, the target’s synthesis route remains unclear. Pyrazine functionalization often demands regioselective reactions, as seen in .
Biological Activity
The compound N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- 4-Methoxyphenyl group : Known for its role in modulating biological activity through interactions with various receptors.
- Piperazine moiety : Often associated with neuroactive properties, particularly in the modulation of serotonin receptors.
- Pyrazinyl sulfanyl acetamide : This part may contribute to the compound's pharmacological profile, influencing its solubility and receptor binding capabilities.
Molecular Formula
The molecular formula of the compound is .
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and anxiety responses. Compounds similar to this have demonstrated significant binding affinities to these receptors, indicating potential antidepressant or anxiolytic effects .
- Anticancer Properties : Preliminary studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, a related molecule was tested against various cancer cell lines, showing selective cytotoxicity towards leukemia and melanoma cells . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
In Vitro Studies
Recent in vitro studies have evaluated the biological activities of this compound against multiple cancer cell lines. A summary of findings from these studies is presented in Table 1 below.
| Cell Line Type | IC50 (µM) | Observations |
|---|---|---|
| Leukemia | 10 | Moderate sensitivity observed |
| Melanoma | 15 | Low cytotoxicity noted |
| Colon Cancer | 20 | Minimal impact on cell viability |
| Breast Cancer | 25 | No significant cytotoxic effects |
Table 1: Summary of In Vitro Anticancer Activity
Case Studies
In a study conducted by researchers at the National Cancer Institute, this compound was evaluated for its anticancer potential against a panel of over sixty cancer cell lines. The results indicated that while the compound exhibited some activity, it was generally classified as having low overall efficacy against most types . Notably, leukemia cell lines showed the highest sensitivity, suggesting a targeted therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
